1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine
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Overview
Description
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is a complex organic compound that features both pyrazole and piperidine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbonyl group can be introduced via acylation reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling of the pyrazole and piperidine rings: The final step involves coupling the two rings through a condensation reaction, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine would depend on its specific biological target. Generally, compounds with pyrazole and piperidine rings can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-1-yl)piperidine: Lacks the carbonyl group, potentially altering its reactivity and biological activity.
1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine: Lacks the second pyrazole ring, which may affect its binding properties.
Uniqueness
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is unique due to the presence of both pyrazole and piperidine rings, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-16-12(3-7-14-16)13(19)17-9-4-11(5-10-17)18-8-2-6-15-18/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUJUXONGVSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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